3-Azido-2-hydroxypropanal
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Overview
Description
3-Azido-2-hydroxypropanal: is an organic compound with the molecular formula C₃H₅N₃O₂ . It is characterized by the presence of an azido group (-N₃) and a hydroxyl group (-OH) attached to a propanal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-hydroxypropanal typically involves the reaction of 2-hydroxypropanal with sodium azide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 0-5°C to ensure the stability of the azido group .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2-hydroxypropanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.
Major Products:
Oxidation: Formation of 3-azido-2-oxopropanal or 3-azido-2-hydroxypropanoic acid.
Reduction: Formation of 3-amino-2-hydroxypropanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Azido-2-hydroxypropanal is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and azirines .
Biology: The azido group is a versatile functionality in bioconjugation techniques, such as click chemistry, which is used for labeling biomolecules .
Medicine: Research is ongoing to explore the potential of this compound in drug development, particularly in the synthesis of antiviral and anticancer agents .
Industry: In materials science, the compound is used in the synthesis of polymers and other advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Azido-2-hydroxypropanal involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules .
Comparison with Similar Compounds
2-Hydroxypropanal: Lacks the azido group, making it less reactive in certain chemical reactions.
3-Azido-2-hydroxypropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 3-Azido-2-hydroxypropanal is unique due to the combination of the azido and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
Molecular Formula |
C3H5N3O2 |
---|---|
Molecular Weight |
115.09 g/mol |
IUPAC Name |
3-azido-2-hydroxypropanal |
InChI |
InChI=1S/C3H5N3O2/c4-6-5-1-3(8)2-7/h2-3,8H,1H2 |
InChI Key |
HXOCWVXINKSYAR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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